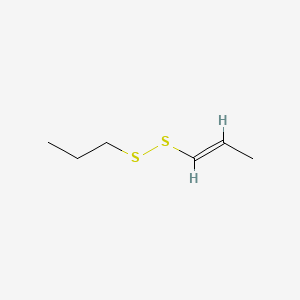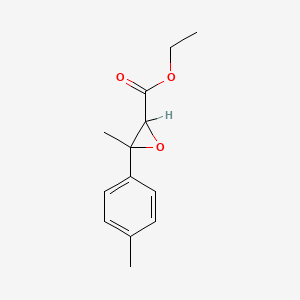
2,2,8-Trimethylnonen-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,8-Trimethylnonen-3-ol is an organic compound with the molecular formula C12H24O It is a type of alcohol that features a nonene backbone with three methyl groups attached at the 2nd and 8th positions
準備方法
Synthetic Routes and Reaction Conditions
2,2,8-Trimethylnonen-3-ol can be synthesized through various organic synthesis methods. One common approach involves the reaction of appropriate alkenes with specific reagents under controlled conditions. For instance, the compound can be prepared by the hydroboration-oxidation of 2,2,8-trimethyl-1-nonene . The reaction typically involves the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include catalytic hydrogenation of specific alkenes or the use of advanced separation techniques such as high-performance liquid chromatography (HPLC) to isolate and purify the compound .
化学反応の分析
Types of Reactions
2,2,8-Trimethylnonen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group (-OH) in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Halogenated compounds, other substituted derivatives
科学的研究の応用
2,2,8-Trimethylnonen-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry techniques such as HPLC.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 2,2,8-Trimethylnonen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with enzymes involved in oxidation-reduction reactions, influencing cellular metabolism and signaling pathways .
類似化合物との比較
2,2,8-Trimethylnonen-3-ol can be compared with other similar compounds such as:
3-Nonen-2-ol: Another nonene-based alcohol with different substitution patterns.
This compound: A structural isomer with similar properties but different spatial arrangement of atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for
特性
CAS番号 |
93882-22-5 |
|---|---|
分子式 |
C12H24O |
分子量 |
184.32 g/mol |
IUPAC名 |
(Z)-2,2,8-trimethylnon-3-en-3-ol |
InChI |
InChI=1S/C12H24O/c1-10(2)8-6-7-9-11(13)12(3,4)5/h9-10,13H,6-8H2,1-5H3/b11-9- |
InChIキー |
PKDBKVJGYKPROI-LUAWRHEFSA-N |
SMILES |
CC(C)CCCC=C(C(C)(C)C)O |
異性体SMILES |
CC(C)CCC/C=C(/C(C)(C)C)\O |
正規SMILES |
CC(C)CCCC=C(C(C)(C)C)O |
Key on ui other cas no. |
93882-22-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(3-Phenylprop-2-enyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B1624102.png)
![[1-[[[3-[2-[[2-(4-Methylphenyl)sulfonyloxynaphthalen-1-yl]methylidene]hydrazinyl]-3-oxopropanoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methylbenzenesulfonate](/img/new.no-structure.jpg)

![Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one](/img/structure/B1624105.png)

![3-[(E)-2-nitroprop-1-enyl]-1H-indole](/img/structure/B1624108.png)

![3-(1H-Benzo[d]imidazol-1-yl)aniline](/img/structure/B1624113.png)






